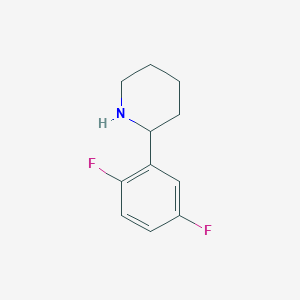

2-(2,5-Difluorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry Research

The piperidine motif is one of the most ubiquitous heterocyclic structures found in pharmaceuticals and natural products. nih.govresearchgate.netexlibrisgroup.com Its significance stems from a combination of factors including its conformational flexibility, which allows it to adopt a stable chair-like conformation similar to cyclohexane, and the basicity of the nitrogen atom, which can be modulated by substituents. wikipedia.org These features enable piperidine-containing molecules to interact with biological targets with high affinity and selectivity. researchgate.netmdpi.com

Piperidine derivatives are integral components in numerous classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.netbohrium.com These include, but are not limited to, antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.netarizona.edu The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for drug efficacy. researchgate.netthieme-connect.com Consequently, the development of novel and efficient synthetic methods for the preparation of substituted piperidines remains an active and important area of modern organic chemistry research. nih.gov

Contextualization of 2-(2,5-Difluorophenyl)piperidine within Fluorinated Heterocycles Research

The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry to enhance pharmacological properties. nih.govresearchgate.net The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov

Overview of Research Trajectories for Aryl-Substituted Piperidine Derivatives

The synthesis and evaluation of aryl-substituted piperidine derivatives is a major focus in medicinal chemistry due to their proven therapeutic potential. nih.govresearchgate.net Research in this area is driven by the desire to discover new drugs with improved efficacy and safety profiles. A key trajectory involves the exploration of diverse aryl substitution patterns to optimize interactions with specific biological targets. nih.gov For instance, the nature and position of substituents on the phenyl ring can dramatically alter the pharmacological activity of the piperidine derivative.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is limited in publicly available literature, its basic properties can be inferred from its structure and related compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₂N |

| InChI | InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

| InChIKey | TXFWRIBXONZZJM-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2=C(C=CC(=C2)F)F |

Table 1: Basic identifiers for this compound. Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

TXFWRIBXONZZJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Analytical Characterization and Spectroscopic Analysis of 2 2,5 Difluorophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR Applications

¹H NMR spectroscopy would be crucial for identifying the number of unique proton environments in 2-(2,5-Difluorophenyl)piperidine. The integration of the signals would confirm the number of protons in each environment, while the chemical shifts would provide clues about their electronic environment. Furthermore, the splitting patterns (multiplicity) and coupling constants (J-values) would reveal the connectivity between adjacent protons, helping to piece together the structure of the piperidine (B6355638) and difluorophenyl fragments.

Carbon-13 (¹³C) NMR and DEPT Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and the nature of their attached atoms (e.g., carbons bonded to fluorine or nitrogen). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, providing a complete picture of the carbon skeleton.

Fluorine-19 (¹⁹F) NMR for Fluorinated Systems

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique. The ¹⁹F NMR spectrum would show distinct signals for each of the non-equivalent fluorine atoms on the phenyl ring. The chemical shifts would be highly sensitive to their position and electronic environment. Furthermore, coupling between the fluorine atoms and with nearby protons (¹H-¹⁹F coupling) would provide valuable structural information and assist in the definitive assignment of the aromatic substitution pattern.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy Analysis

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include:

N-H stretching vibrations for the secondary amine in the piperidine ring.

C-H stretching vibrations for both the aliphatic piperidine ring and the aromatic phenyl ring.

C-C stretching vibrations within the aromatic ring.

C-F stretching vibrations, which are typically strong and occur in a characteristic region of the spectrum.

The absence of specific, published spectroscopic data for this compound makes it impossible to populate the detailed data tables and provide the in-depth research findings as requested. Further experimental work and publication in the scientific literature are required to enable a comprehensive analytical characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that provides critical information about a molecule's mass and structural features through ionization and fragmentation. For this compound, both low-resolution and high-resolution mass spectrometry techniques are employed to gain a complete picture of its molecular identity and behavior under energetic conditions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rhhz.netnih.gov This method is routinely used for the identification and quantification of compounds in complex mixtures. nih.govwaters.com

In the analysis of piperidine derivatives, LC-MS plays a crucial role. For instance, a study on piperazine (B1678402) designer drugs, which are structurally related to piperidine derivatives, demonstrated the utility of LC-MS in identifying and characterizing these compounds. researchgate.net The chromatographic separation allows for the isolation of the target analyte from impurities or other components before it enters the mass spectrometer. Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques. nih.gov The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. The fragmentation patterns observed are characteristic of the molecule's structure. For piperidine-containing compounds, common fragmentation pathways involve the cleavage of the piperidine ring. nih.gov The specific fragmentation pattern for this compound would be influenced by the presence of the difluorophenyl group, leading to characteristic neutral losses and fragment ions that can be used for its unambiguous identification. The process involves bombarding the sample with high-energy electrons, causing the removal of an electron to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

A typical LC-MS/MS method for a related compound might involve a reversed-phase C18 column for separation with a mobile phase gradient. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, ensuring high sensitivity and selectivity. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Piperidine Derivatives

| Parameter | Value |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan (for identification) and MS/MS (for structural elucidation) |

This table represents typical parameters and may be optimized for the specific analysis of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This capability is crucial for confirming the identity of a new compound and for distinguishing between compounds with the same nominal mass. Techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry and time-of-flight (TOF) mass spectrometry are common HRMS methods. copernicus.org

For this compound, HRMS would be used to determine its exact mass with a high degree of precision, typically within a few parts per million (ppm). This accuracy allows for the confident assignment of its molecular formula (C₁₁H₁₃F₂N). The high resolving power of HRMS also aids in the detailed analysis of the isotopic pattern of the molecular ion, further confirming the elemental composition.

In fragmentation analysis, HRMS is invaluable for determining the elemental composition of each fragment ion. This detailed information allows for a more definitive elucidation of the fragmentation pathways. For example, by accurately measuring the mass of a fragment, analysts can distinguish between the loss of a neutral molecule like C₂H₄ (28.0313 Da) versus CO (27.9949 Da), which would have the same nominal mass. This level of detail is critical for piecing together the structural puzzle of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₄F₂N⁺ | 198.1094 |

| Fragment 1 | [C₁₁H₁₂FN]⁺ (Loss of HF) | 177.0954 |

| Fragment 2 | [C₆H₄F₂]⁺ (Difluorophenyl cation) | 114.0226 |

| Fragment 3 | [C₅H₁₀N]⁺ (Piperidine ring fragment) | 84.0813 |

The fragment ions listed are hypothetical and based on common fragmentation patterns of similar structures. Actual fragmentation would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. iucr.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal key structural features of this compound. For instance, it would confirm the connectivity of the atoms and the geometry of the piperidine and difluorophenyl rings. In similar structures, the piperidine ring typically adopts a chair conformation. nih.goviucr.org The analysis would also detail the orientation of the difluorophenyl group relative to the piperidine ring. Furthermore, the crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces, which would also be elucidated. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 95° |

| Volume | 1025 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.28 g/cm³ |

| Conformation of Piperidine Ring | Chair |

This table presents hypothetical data. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 2 2,5 Difluorophenyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. For 2-(2,5-difluorophenyl)piperidine, these calculations can elucidate its three-dimensional structure, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy state.

A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional structure. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the C-C and C-N bond lengths within the piperidine (B6355638) ring, the C-C bond lengths of the phenyl ring, and the lengths of the C-F bonds. The angles between these bonds and the dihedral angles, which describe the twist of the piperidine ring and the orientation of the difluorophenyl substituent, are also determined. The stability of the molecule is confirmed when the optimization process converges on a structure with no imaginary vibrational frequencies, indicating it is a true energy minimum. Such calculations have been successfully applied to various substituted piperidine and piperazine (B1678402) derivatives to understand their structural features. nih.govbookpi.org

Table 1: Representative Predicted Geometrical Parameters from a DFT Optimization (Note: The following values are illustrative for a typical 2-arylpiperidine structure and are not specific experimental or calculated data for this compound.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N (piperidine) | Average bond length of Carbon-Nitrogen in the piperidine ring | ~1.47 Å |

| C-C (piperidine) | Average bond length of Carbon-Carbon in the piperidine ring | ~1.53 Å |

| C-C (phenyl) | Average bond length of Carbon-Carbon in the phenyl ring | ~1.40 Å |

| C-F | Bond length of Carbon-Fluorine | ~1.35 Å |

| C-N-C (angle) | Angle within the piperidine ring | ~111° |

| C-C-C (angle) | Angle within the piperidine ring | ~110° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.gov It is particularly valuable for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govmdpi.com

For this compound, a TD-DFT calculation would yield the excitation energies and oscillator strengths for the most significant electronic transitions. nih.gov The results would identify the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as π → π* transitions within the difluorophenyl ring or n → π* transitions involving the nitrogen lone pair. This information is crucial for understanding the molecule's photophysical properties and how it interacts with light. mdpi.com Studies on similar aromatic compounds have shown that TD-DFT can effectively predict their UV-Vis spectra and explain the influence of solvents on these transitions. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a quantum chemical calculation in terms of classical chemical bonding concepts. It transforms the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. This allows for a detailed examination of charge distribution and stabilizing interactions within the molecule. youtube.com

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: This table represents the type of data generated from an NBO analysis and is not specific to this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | σ*(C-C) | ~ 2.5 | Lone Pair → Anti-bond |

| π (C=C) | π*(C=C) | ~ 20.0 | π → π* (Intra-ring) |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's chemical reactivity. acs.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. rsc.org

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov For this molecule, the HOMO is expected to be localized primarily on the difluorophenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic ring. These findings help predict sites susceptible to electrophilic or nucleophilic attack. bookpi.org

Table 3: Representative Frontier Molecular Orbital (FMO) Data (Note: Values are illustrative and not specific calculated results for this compound.)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 |

Molecular Dynamics and Conformation Analysis

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. This is especially important for flexible molecules like this compound.

The piperidine ring is not planar and primarily adopts a stable "chair" conformation to minimize steric and torsional strain. However, it can also exist in higher-energy "boat" or "twist-boat" conformations. The presence of a bulky substituent at the C2 position, such as the 2,5-difluorophenyl group, introduces two possible chair conformations: one with the substituent in an axial position and one with it in an equatorial position.

Computational studies, often using molecular mechanics or DFT, can determine the relative energies of these conformers. nih.gov For 2-substituted piperidines, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions (steric clashes) with the axial hydrogen atoms on the ring. The energy difference between the axial and equatorial conformers provides the equilibrium constant between them, indicating which conformation is predominantly populated. The orientation of the phenyl ring relative to the piperidine ring also has multiple low-energy states due to rotation around the C-C single bond, further complicating the conformational landscape. nih.gov Understanding these preferences is critical as the three-dimensional shape of a molecule often dictates its biological activity.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structural characteristics of this compound are largely governed by intramolecular forces, particularly hydrogen bonding. The piperidine ring, a six-membered nitrogen heterocycle, typically adopts a stable chair conformation to minimize steric strain. This conformation is crucial for determining the spatial orientation of its substituent groups.

Theoretical studies and quantum theory of atoms in molecules (QTAIM) analyses on similar piperidine structures indicate that hydrogen bonds are fundamental in stabilizing their three-dimensional forms. researchgate.net In this compound, the secondary amine (N-H) group within the piperidine ring is a primary hydrogen bond donor. This N-H group can form intramolecular hydrogen bonds, potentially with the fluorine atoms on the phenyl ring, which can act as weak hydrogen bond acceptors. The presence of multiple hydroxyl groups in related piperidine compounds has been shown to decrease gas-phase acidity and pKa values through cooperative hydrogen bonding. researchgate.net

Table 1: Potential Intramolecular and Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond (Intramolecular) | Piperidine N-H | Phenyl Fluorine | Influences conformational preference. |

| Hydrogen Bond (Intermolecular) | Piperidine N-H | Nitrogen of adjacent molecule | Key for crystal packing and solid-state structure. ed.ac.uk |

| C-H···π Interaction | Piperidine C-H | Phenyl Ring | Contributes to conformational stability. |

| π-π Stacking | Phenyl Ring | Phenyl Ring of adjacent molecule | Stabilizes crystal lattice. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. mdpi.com These in silico methods are essential in modern drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. clinmedkaz.org

The general process involves creating a three-dimensional model of the ligand and its potential protein target. Docking algorithms then systematically sample different positions and orientations of the ligand within the protein's binding site to find the most favorable binding mode, which is typically the one with the lowest energy score. nih.gov

Ligand-Target Interaction Modeling in Enzyme Active Sites

The interaction of piperidine-based molecules with enzyme active sites has been extensively studied for various targets. These studies provide a framework for understanding how this compound might behave. The identification of a binding site is the first step and is crucial for determining if a protein and ligand can interact. mdpi.com

Computational docking studies on related piperidine derivatives have revealed specific interactions within enzyme active sites. For example, certain piperidine inhibitors have been shown to bind simultaneously to both the catalytic active site and a peripheral anionic site of acetylcholinesterase (AChE), an important enzyme in the nervous system. nih.gov Similarly, docking studies of N-acyl-2-arylpiperidines into sigma receptors (σ1R and σ2R/TMEM97) have elucidated binding modes comparable to more complex parent compounds. nih.gov

For this compound, a docking simulation would model its entry into a target's active site. Key interactions would be predicted, including:

Hydrogen Bonding: The piperidine N-H group could act as a hydrogen bond donor to a carbonyl or hydroxyl residue in the enzyme's active site.

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic difluorophenyl ring could stack with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Halogen Bonding: The fluorine atoms might participate in halogen bonds with electron-donating atoms in the binding pocket.

These predicted interactions provide a structural hypothesis for the ligand's activity and can guide the design of more potent and selective derivatives. nih.gov

Table 2: Examples of Biological Targets for Piperidine Derivatives Investigated via Molecular Docking

| Target Enzyme/Receptor | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Piperidine derivatives | Binds to both catalytic and peripheral anionic sites. | nih.gov |

| Sigma Receptors (σ1R, σ2R/TMEM97) | N-acyl-2-arylpiperidines | Binds in a manner similar to parent norbenzomorphan structures. | nih.gov |

| Acetyl-CoA Carboxylases (ACC) | Piperidinylpiperidines | Docking simulation helped determine the probable binding model. | semanticscholar.org |

| Dopamine (B1211576) Transporter (DAT) | 2,5-disubstituted piperidines | Rational design based on a conformationally constrained version of GBR analogues. | nih.gov |

| Protein Kinase G (MtPknG) | Plant-derived natural products | Identified key amino acid residues involved in binding. | nih.gov |

Prediction of Binding Affinities and Pharmacophore Mapping

Beyond simply predicting the binding pose, computational methods aim to estimate the strength of the interaction, known as the binding affinity. nih.gov Techniques like free-energy perturbation (FEP) calculations offer a more accurate, though computationally intensive, prediction of relative binding affinities between similar ligands. drugdesigndata.org Docking programs also provide scoring functions that estimate binding affinity, which are useful for ranking potential compounds in virtual screening campaigns. arxiv.org

Pharmacophore mapping is another critical technique in ligand-based drug design. ijpsonline.com A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to be recognized by a specific biological target. slideshare.net For a molecule like this compound, a hypothetical pharmacophore model would likely include features such as a hydrogen bond donor (the N-H group), a positive ionizable feature (the protonated nitrogen), an aromatic ring, and potentially hydrogen bond acceptor features (the fluorine atoms). nih.gov

Developing a pharmacophore model typically involves aligning a set of active compounds and abstracting their common chemical features. grafiati.comnih.gov This model can then be used as a 3D query to screen large chemical databases for novel scaffolds that match the pharmacophoric requirements, potentially identifying new active compounds. nih.gov The combination of pharmacophore mapping, molecular docking, and binding affinity prediction creates a powerful workflow for the rational design and discovery of new therapeutic agents. nih.gov

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature Type | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | The 2,5-difluorophenyl group. | Engages in hydrophobic and π-stacking interactions. |

| Hydrogen Bond Donor (HBD) | The secondary amine (N-H) of the piperidine ring. | Forms crucial hydrogen bonds with the target. |

| Positive Ionizable (PI) | The piperidine nitrogen, which can be protonated at physiological pH. | Forms ionic interactions or salt bridges. |

| Hydrophobic (HY) | The aliphatic part of the piperidine ring and the aromatic ring. | Contributes to binding in nonpolar pockets. |

| Hydrogen Bond Acceptor (HBA) | The two fluorine atoms. | Can act as weak hydrogen bond acceptors. |

Biological Research and Mechanistic Investigations Involving 2 2,5 Difluorophenyl Piperidine and Analogues

Enzyme Modulation and Inhibition Studies

The strategic incorporation of fluorine atoms into the phenylpiperidine structure can significantly influence its electronic properties, conformation, and metabolic stability, making these analogues attractive for enzyme inhibition studies.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.net While research on 2-(2,5-difluorophenyl)piperidine itself as a DPP-4 inhibitor is not extensively documented in the reviewed literature, a closely related analogue incorporating the 2,5-difluorophenyl moiety has been identified as a potent clinical candidate.

A series of novel tetrahydropyran (B127337) analogues, which can be considered piperidine (B6355638) bioisosteres, were synthesized and evaluated as DPP-4 inhibitors. nih.gov Within this series, compound 23 , (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, emerged as a highly potent and selective inhibitor. nih.gov The optimization of this series focused on achieving high potency against DPP-4 while maintaining selectivity over other related peptidases such as quiescent cell proline dipeptidase (QPP) and DPP8. nih.gov The inclusion of the 2,5-difluorophenyl group was a key structural feature contributing to the high affinity of the compound for the DPP-4 enzyme. nih.gov

The development of fluorophenyl-based scaffolds is an area of growing interest in the design of novel DPP-4 inhibitors. nih.gov The interaction of these inhibitors with the active site of DPP-4, which includes subsites like S1 and S2, is critical for their inhibitory activity. nih.gov The potency of inhibitors can be enhanced by additional interactions with other subsites. nih.gov Compound 23 demonstrated excellent efficacy in preclinical diabetes models and possessed a favorable pharmacokinetic profile, leading to its selection as a clinical candidate. nih.gov

Table 1: Profile of a Key 2,5-Difluorophenyl-Containing DPP-4 Inhibitor Analogue

| Compound | Chemical Name | Target | Key Findings | Reference |

|---|

| 23 | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine | DPP-4 | Potent and selective inhibitor, efficacious in preclinical models, selected as a clinical candidate. | nih.gov |

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the synthesis of precursors needed for DNA, RNA, and protein production. nih.govnih.gov As such, it is a well-established target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com While specific studies on the inhibitory activity of this compound against DHFR are not prominent in the available literature, research on related piperidine-containing compounds highlights the potential of this scaffold in DHFR inhibition.

A recent study focused on a series of 4-piperidine-based thiosemicarbazones, which were evaluated for their inhibitory potential against DHFR in cell-free assays. nih.gov The synthesized compounds demonstrated potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net This research underscores that the piperidine moiety can be a valuable component in the design of DHFR inhibitors. nih.gov The nitrogen atom within the piperidine ring is thought to be important for forming hydrogen bonds with key amino acid residues in the enzyme's active site, thereby enhancing binding affinity. nih.gov

The structure-activity relationships of DHFR inhibitors are complex, with various heterocyclic scaffolds being investigated. nih.govnih.gov The design of these inhibitors often involves creating structural analogues of the natural substrate, dihydrofolate, that can effectively bind to the active site of the enzyme. wikipedia.org Although direct evidence for this compound is lacking, the proven activity of other piperidine derivatives suggests that this chemical class warrants consideration in the exploration of new DHFR inhibitors. nih.gov

Table 2: DHFR Inhibition by Piperidine-Based Analogues

| Compound Class | Key Structural Feature | DHFR Inhibition (IC50 range) | Reference |

|---|

Receptor Binding and Signaling Pathway Modulation

The phenylpiperidine framework is a common motif in ligands targeting various G protein-coupled receptors (GPCRs) in the central nervous system. The introduction of difluoro-substituents can fine-tune receptor affinity and selectivity.

The dopamine (B1211576) D4 receptor (D4R) is a member of the D2-like family of dopamine receptors and is a target for the development of treatments for central nervous system disorders. nih.gov Piperidine and piperazine (B1678402) scaffolds are among the most studied classes of D4R ligands. Research has demonstrated that derivatives of phenylpiperidine can act as potent and selective D4R antagonists.

In the quest for novel D4R antagonists, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds were synthesized and characterized. This work led to the identification of compounds with exceptional binding affinity for the D4 receptor. For instance, compound 14a from this series displayed a Ki value of 0.3 nM for D4R and showed remarkable selectivity (over 2000-fold) against other dopamine receptor subtypes (D1, D2, D3, and D5). Although these compounds exhibited poor microsomal stability, their high selectivity makes them valuable as tool compounds for studying D4R signaling.

The structure-activity relationship studies revealed that modifications to the piperidine and the attached phenyl group significantly impact D4R affinity and selectivity. The difluoro-substitution on the piperidine ring is a key feature of these potent antagonists. These findings highlight the potential of fluorinated phenylpiperidine analogues as a basis for the development of new D4R-targeting therapeutic agents.

Table 3: Binding Affinity of a Key Difluoropiperidine Analogue at Dopamine Receptors

| Compound | D4R Ki (nM) | Selectivity vs. D1, D2, D3, D5 | Key Feature | Reference |

|---|

| 14a | 0.3 | >2000-fold | 4,4-difluoropiperidine scaffold | |

The serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor, is a primary target for psychedelic drugs and is also implicated in the mechanism of action of several atypical antipsychotics. The phenylpiperidine scaffold has been explored for its potential to yield potent and selective 5-HT2A receptor ligands.

While direct studies on this compound are limited, research on related halogenated diphenylpiperidines has provided valuable insights. A series of 4'-substituted phenyl-4-piperidinylmethanol derivatives were synthesized and evaluated for their affinity and selectivity for the 5-HT2A receptor. The binding affinities of these ligands were determined through in vitro radioreceptor assays. nih.gov The ability of agonists to bind to high- and low-affinity states of the 5-HT2A receptor has been shown to correlate with their intrinsic activities.

The substitution pattern on the phenyl ring is a critical determinant of both affinity and selectivity. For instance, the introduction of fluorine atoms can modulate the interaction with the receptor binding pocket. The search for novel 5-HT2A agonists with specific pharmacological profiles has led to the characterization of compounds like LPH-5, which is a trifluoromethyl-substituted dimethoxyphenylpiperidine derivative. This highlights that modifications of the phenylpiperidine core, including fluorination, are a viable strategy for developing selective 5-HT2A receptor modulators.

There is growing interest in developing multitarget-directed ligands that can simultaneously modulate multiple biological targets, potentially offering improved therapeutic efficacy. nih.gov In this context, ligands that interact with both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R) have been investigated for their potential in treating complex disorders like neuropathic pain. nih.govnih.gov

Research has shown that the piperidine moiety is a critical structural feature for achieving dual activity at H3 and σ1 receptors. nih.govnih.gov A series of piperidine-based compounds were designed and evaluated, leading to the identification of several dual-affinity ligands. nih.gov In these studies, a direct comparison between piperidine and piperazine derivatives revealed that the piperidine core was crucial for high sigma-1 receptor affinity while maintaining potent H3 receptor antagonism. nih.govnih.gov

For example, compound 12 from one such study, which features a piperidine core, demonstrated dual H3/σ1 receptor activity and showed a broad spectrum of analgesic effects in preclinical pain models. nih.govnih.gov The affinity of these compounds is typically determined through radioligand binding assays. The data from these studies consistently point to the piperidine ring as a key element for this dual-targeting profile. nih.govnih.gov

Table 4: Representative Piperidine-Based Ligands with Dual H3/σ1 Receptor Affinity

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Key Structural Feature | Key Finding | Reference |

|---|---|---|---|---|---|

| 12 (analogue) | 24.2 | 69 | Piperidine core | Dual H3/σ1 activity with in vivo analgesic effects. | nih.gov |

| KSK68 (analogue) | 7.70 | 3.64 | Piperidine core | High-affinity dual antagonist. | nih.gov |

| KSK67 (analogue) | 3.17 | 1531 | Piperazine core | High H3R affinity but significantly lower σ1R affinity compared to piperidine analogue. | nih.gov |

Anti-Infective Research in Preclinical Models

The piperidine scaffold is a common feature in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-infective properties. While direct preclinical studies on the anti-infective properties of this compound are not extensively documented in publicly available research, the activities of its analogues provide a strong basis for its potential in this area.

Antibacterial Activity and Proposed Mechanisms of Action in Microbial Systems

Research into piperidine-containing compounds has identified several avenues for antibacterial action. A prominent proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell and are a major contributor to multidrug resistance. For instance, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to potentiate the effects of ciprofloxacin (B1669076) against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This potentiation is attributed to piperine's ability to inhibit efflux pumps, leading to increased intracellular accumulation of the antibiotic. nih.gov Studies on piperine suggest it acts as an inhibitor of pumps like NorA in S. aureus. nih.gov

Furthermore, synthetic piperidine derivatives have demonstrated direct antibacterial effects. Certain 1-(4-chlorophenyl)piperidine-2,6-dione (B1635816) derivatives have shown activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The core piperidine structure is considered a key pharmacophore in these activities. nih.gov Fluoroquinolone antibiotics, a major class of antibacterial agents, act by inhibiting DNA gyrase and topoisomerase IV. nih.gov The presence of a difluorophenyl group on the piperidine ring in this compound suggests a potential for multiple modes of action, possibly combining the efflux pump inhibition associated with the piperidine moiety and direct antibacterial effects, although this requires empirical validation.

Table 1: Antibacterial Activity of Piperidine Analogues

| Compound/Analogue | Bacterium | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Piperine (in combination) | Staphylococcus aureus (incl. MRSA) | Potentiation of ciprofloxacin activity | Efflux pump inhibition | nih.gov |

Antifungal Activity and Target Identification Research

The piperidine ring and its unsaturated analogue, the tetrahydropyridine (B1245486) ring, are found in natural alkaloids with significant antifungal properties. nih.gov For example, solacongestidine, a steroidal alkaloid featuring a 2,3,4,5-tetrahydropyridine moiety, is active against opportunistic fungal pathogens. nih.gov Synthetic analogues mimicking these natural structures have been developed to investigate their structure-activity relationships. Studies on a series of 6-alkyl-2,3,4,5-tetrahydropyridines revealed that antifungal activity against pathogens like Cryptococcus neoformans and various Candida species is highly dependent on the length of the alkyl side chain. nih.gov Specifically, compounds with C16 and C17 alkyl chains (6-hexadecyl- and 6-heptadecyl-2,3,4,5-tetrahydropyridine) were the most potent. nih.gov

In research on other heterocyclic antifungals containing a difluorobenzene group, such as analogues of SCH 51048, stereochemistry was found to be critical for activity. Only the cis isomers of the tetrahydrofuran (B95107) ring in these compounds showed any in vitro antifungal effect, suggesting that the spatial arrangement of the molecule is crucial for binding to its biological target. nih.gov This highlights the importance of conformational analysis for this compound. Other research identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as a fungicidal agent against Candida albicans, effective against both standard and drug-resistant strains. mdpi.com PYR was found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. mdpi.com While target identification for many of these piperidine-related antifungals is still an area of active research, these findings suggest that this compound could potentially exert antifungal effects by disrupting cell wall integrity or biofilm formation.

Antileishmanial Activity and Molecular Target Exploration (e.g., Leishmanolysin)

Fluorinated phenyl groups are a feature in several classes of compounds investigated for antileishmanial activity. For example, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major promastigotes and amastigotes, with activity in the nanomolar range. nih.gov Interestingly, a related compound with a 3,5-difluorophenyl group showed high activity and selectivity against the related parasite Toxoplasma gondii. nih.gov This suggests that the number and position of fluorine atoms can tune the activity and selectivity of these compounds against different parasites.

The mechanism of action for many antileishmanial drug candidates involves interaction with specific parasite enzymes or disruption of cellular membranes. The molecular hydrophobicity of a compound is a key factor, with higher lipophilicity often correlating with better entry into host cells where the amastigote form of the parasite resides. mdpi.com While the specific molecular target for this compound in Leishmania has not been explored, the parasite's major surface protease, leishmanolysin (GP63), is a common target for inhibitors. The potential for this compound to interact with such hydrophobic binding sites on parasite-specific enzymes warrants investigation. The combination of the lipophilic phenyl ring, modified by electronegative fluorine atoms, and the basic piperidine nitrogen presents a pharmacophore that could be optimized for antileishmanial activity.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies on analogous compounds have elucidated the critical roles of both the fluorine substituents and the conformation of the piperidine ring in determining how the molecule interacts with biological targets.

Impact of Fluorine Substitution on Biological Interactions

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. researchgate.netmdpi.com Fluorine is the most electronegative element, and its substitution for hydrogen can influence a molecule's basicity (pKa), lipophilicity, metabolic stability, and ability to form hydrogen bonds. mdpi.comnih.govnih.gov

Table 2: Effects of Fluorine Substitution on Physicochemical Properties of Piperidine Analogues

| Property | Effect of Fluorine Substitution | Biological Implication | Reference |

|---|---|---|---|

| Basicity (pKa) | Decreases basicity of the piperidine nitrogen | Alters ionization state, solubility, and target binding | nih.govresearchgate.net |

| Lipophilicity | Can increase lipophilicity of the neutral form | Affects membrane permeability, absorption, and distribution | nih.govnih.gov |

| Metabolic Stability | C-F bond can block sites of oxidation | Increases half-life and bioavailability | nih.gov |

| Binding Interactions | Can participate in hydrogen bonding and alter molecular conformation | Modulates binding affinity and selectivity for biological targets | mdpi.com |

Influence of Piperidine Ring Conformation on Activity and Selectivity

The piperidine ring is not planar and typically exists in a chair conformation. The orientation of substituents as either axial or equatorial can have a profound impact on the molecule's ability to fit into a biological target's binding site. SAR studies of piperidine derivatives have consistently shown that the substitution pattern and resulting conformation are critical for activity and selectivity. acs.org For example, in a series of coumarin-piperidine hybrids designed as MAO-B inhibitors, the position of substituents on the piperidine ring strongly influenced inhibitory activity. acs.org

The relative stereochemistry of substituents is also crucial. For certain antifungal heterocyclic compounds, only cis isomers, where substituents are on the same face of the ring, were found to be active, while the trans isomers were not. nih.gov This indicates a strict conformational requirement for target engagement. In chiral piperidine derivatives, while properties like basicity and lipophilicity may show little response to stereoisomerism, metabolic degradation rates can vary significantly between diastereomers. nih.govresearchgate.net The conformation of the piperidine ring in this compound, specifically the equatorial or axial preference of the difluorophenyl group, will dictate the three-dimensional shape of the molecule and is therefore a key determinant of its biological interaction profile and selectivity for various targets. The rigidity and defined conformational possibilities of the piperidine ring make it a valuable scaffold in drug design. nih.gov

Design Principles for Modulating Target Potency and Selectivity

The rational design of analogues of this compound has been a key strategy in the development of potent and selective ligands for various biological targets, most notably the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a range of neurological disorders and cancer, making the development of selective ligands a significant therapeutic goal. nih.govacs.org The design principles for modulating the potency and selectivity of these compounds revolve around systematic modifications of the core structure, which consists of a phenyl ring, a piperidine ring, and a linker connecting them.

Structural Modifications and Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of 2-phenylpiperidine (B1215205) derivatives reveals that both the nature and position of substituents on the phenyl and piperidine rings, as well as the characteristics of the linker, play a crucial role in determining the affinity and selectivity for sigma receptors.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring is a critical determinant of binding affinity and selectivity. For instance, in a series of phenoxyalkylpiperidines, the presence of a p-chloro or p-methoxy group on the phenoxy moiety can influence σ1 receptor binding. Generally, the p-chloro derivatives exhibit slightly higher affinity for the σ1 receptor compared to their p-methoxy counterparts. uniba.it This suggests that more hydrophobic substituents on the phenyl ring can be beneficial for σ1 affinity, particularly when the piperidine nitrogen is more sterically hindered. uniba.it

Substituents on the Piperidine Ring:

Modifications to the piperidine ring also significantly impact ligand potency. The introduction of a methyl group at the 4-position of the piperidine ring has been shown to be optimal for interaction with the σ1 subtype. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines with a 4-methyl substituent maintain high affinity for the σ1 receptor. uniba.it

The stereochemistry of substituents on the piperidine ring is another important factor. In certain series of compounds, different enantiomers exhibit markedly different affinities for σ1 and σ2 receptors. For instance, the (S)-enantiomer of one compound showed high affinity for σ1 and moderate affinity for σ2, while the (R)-enantiomer had the opposite profile, with moderate affinity for σ2 and no selectivity for σ1. acs.org

Nature of the Linker:

The linker connecting the phenyl and piperidine moieties is another key area for modification to tune potency and selectivity. Elongating the linker from an oxyethylene to an oxypropylene chain in a series of 2,6-dimethyl substituted derivatives led to a more than 10-fold increase in σ1 receptor affinity. uniba.it This highlights the importance of the linker length in achieving optimal interaction with the receptor binding pocket.

In a different series of piperidine-based derivatives, the introduction of an alkylacetamide group on the piperidine nitrogen resulted in compounds with mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov This indicates that the nature of the substituent on the piperidine nitrogen can be modulated to achieve a desired selectivity profile.

The following interactive table summarizes the structure-activity relationships for a series of phenoxyalkylpiperidine analogues, demonstrating the impact of phenyl and piperidine ring substitutions on sigma receptor affinity.

| Compound | Phenyl Substituent | Piperidine Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| 1a | p-chloro | 4-methyl | 0.34-1.18 | >52.3 |

| 1b | p-methoxy | 4-methyl | 0.89-1.49 | >52.3 |

| (S)-2a | p-chloro | 4-methyl | 0.34-1.18 | >52.3 |

| (S)-2b | p-methoxy | 4-methyl | 0.89-1.49 | >52.3 |

| 4a | p-chloro | 2,6-dimethyl | 4.43 | 17.2 |

| 4b | p-methoxy | 2,6-dimethyl | 23.5 | >52.3 |

| 5a | p-chloro | 2,6-dimethyl | 59.4 | >52.3 |

| 5b | p-methoxy | 2,6-dimethyl | 379 | >52.3 |

Data sourced from a study on phenoxyalkylpiperidines. uniba.it

This second interactive table illustrates the effect of linker length and piperidine substitution on sigma receptor affinity in a different set of analogues.

| Compound | Linker | Piperidine Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

| 4b | N/A | 2,7-diazaspiro[3.5]nonane | 2.7 | 27 |

| 5b | N/A | 2,7-diazaspiro[3.5]nonane | 13 | 102 |

| 8f | N/A | diazabicyclo[4.3.0]nonane | 10 | 165 |

Data sourced from a study on diazabicyclic derivatives. nih.gov

These examples underscore the intricate interplay of various structural features in determining the pharmacological profile of this compound analogues. By carefully manipulating these features, it is possible to design ligands with high potency and selectivity for specific receptor subtypes, which is a critical step in the development of novel therapeutics.

Broader Research Implications and Future Directions for 2 2,5 Difluorophenyl Piperidine Research

Development of Novel Chemical Probes for Investigating Biological Pathways

The structural characteristics of 2-(2,5-difluorophenyl)piperidine make it an attractive core for the design of chemical probes. The strategic placement of fluorine atoms on the phenyl ring can be exploited for ¹⁹F-NMR studies, allowing for the investigation of protein-ligand interactions without the need for isotopic labeling of the target protein. This technique is particularly useful for screening compound libraries and characterizing binding events.

Furthermore, derivatives of this scaffold could be developed into positron emission tomography (PET) imaging agents. By incorporating a positron-emitting isotope, researchers can visualize and quantify the distribution of specific receptors or transporters in the brain and other organs in vivo. The piperidine (B6355638) moiety is a common feature in ligands for various central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as sigma receptors. nih.govnih.gov For instance, studies on (phenoxy-2-hydroxypropyl)piperidines have identified novel inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain research, through high-throughput screening and subsequent structure-activity relationship (SAR) studies. nih.gov Analogues of this compound could be designed to probe the structure and function of these and other important biological targets, providing valuable insights into their roles in health and disease.

Exploration of Diverse Chemical Transformations Utilizing the this compound Scaffold

The this compound molecule is ripe for chemical exploration, serving as a versatile building block for the synthesis of more complex molecules. Modern synthetic organic chemistry offers a vast toolkit for the functionalization of both the piperidine ring and the aromatic system.

Recent advances in catalysis and reaction methodology open up numerous possibilities. For example, multicomponent reactions (MCRs) could be employed to rapidly generate a library of diverse piperidine derivatives from simple starting materials in a single step, enhancing molecular complexity efficiently. researchgate.netnih.gov Diastereoselective synthesis methods can be applied to control the stereochemistry of substituents on the piperidine ring, which is often critical for biological activity. researchgate.net Methods such as stereodivergent synthesis could be used to produce all possible stereoisomers of a given derivative, allowing for a thorough investigation of the stereochemical requirements for target binding. researchgate.net

Furthermore, the piperidine ring itself can be transformed. Ring-closing metathesis, intramolecular cyclizations, and various C-H activation strategies can be used to construct polycyclic scaffolds based on the initial piperidine framework. nih.govresearchgate.net The difluorophenyl group can also be modified through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups to modulate the electronic and steric properties of the molecule. preprints.org The exploration of these chemical transformations will be essential for creating libraries of compounds for drug discovery programs and for synthesizing advanced intermediates for natural product synthesis. researchgate.net

Advanced Computational Approaches for Structure-Based Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of ligands based on the this compound scaffold. kubinyi.demdpi.com These in silico methods allow researchers to predict how modifications to the core structure will affect binding affinity and selectivity for a given biological target, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Key computational techniques that will drive future research include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound derivatives, docking studies can help elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms—that govern binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijsrset.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogues and identify the structural features that are most important for potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, revealing how the system behaves over time. nih.govnih.gov This can help assess the stability of the binding pose predicted by docking and identify subtle conformational changes that may be important for biological function.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com A pharmacophore model derived from active piperidine-based compounds can be used to screen virtual libraries for new molecules that fit the model and are therefore likely to be active.

By combining these computational approaches, researchers can adopt a rational, structure-based design strategy to optimize the properties of this compound derivatives, leading to the development of more potent and selective ligands. kubinyi.de

Integration of Multidisciplinary Methodologies in Future Investigations

The full potential of the this compound scaffold will be realized through the integration of multiple scientific disciplines. Future investigations will require a close collaboration between synthetic chemists, computational scientists, pharmacologists, and chemical biologists.

A typical workflow might begin with computational studies to design a virtual library of derivatives with predicted affinity for a specific target. mdpi.commdpi.com Synthetic chemists would then use advanced methods, such as stereoselective synthesis or multicomponent reactions, to create the prioritized compounds. nih.govresearchgate.net These compounds would subsequently be evaluated in biological assays to determine their actual potency and selectivity. Techniques like SAR by NMR, which leverages the fluorine atoms on the phenyl ring, could provide rapid experimental feedback on binding. kubinyi.de

The data from these experiments would then be fed back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing. nih.gov This iterative, multidisciplinary approach has proven to be highly effective in modern drug discovery and will be crucial for unlocking the therapeutic and scientific potential of novel scaffolds like this compound. The combination of rational design, diverse synthesis, and sophisticated biological evaluation represents the most promising path forward for research in this area.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,5-difluorophenyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, a modified approach using palladium-catalyzed cross-coupling or reductive amination can improve yields. Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

- Temperature control : Lower temperatures (~0–25°C) mitigate decomposition of fluorinated intermediates .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C | THF | 68 | |

| Cross-Coupling | Pd(OAc)₂ | DMF | 72 |

Q. How is the structural and electronic configuration of this compound characterized experimentally?

- Methodological Answer :

- Spectroscopy : NMR confirms fluorine substitution patterns, while NMR resolves piperidine ring conformation .

- X-ray crystallography : Resolves steric effects of the 2,5-difluorophenyl group on piperidine ring puckering .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 211.08 for C₁₁H₁₂F₂N⁺) .

Advanced Research Questions

Q. What computational methods best predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Hybrid density-functional theory (DFT) with exact exchange terms (e.g., B3LYP) accurately models electronic properties:

- Exchange-correlation functionals : B3LYP/6-311++G(d,p) predicts frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic sites .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energy in pharmacological environments .

- Data Table :

| Parameter | B3LYP/6-311++G(d,p) | Experimental | Deviation |

|---|---|---|---|

| HOMO (eV) | -6.21 | -6.15 | 0.06 |

| LUMO (eV) | -1.89 | -1.82 | 0.07 |

Q. How does the 2,5-difluoro substitution pattern influence pharmacological activity compared to other isomers?

- Methodological Answer :

- TRK kinase inhibition : The 2,5-difluoro group enhances binding to tropomyosin receptor kinases (TRK) via halogen bonding with Asp617 in the ATP-binding pocket .

- Comparative SAR : 2,5-difluoro derivatives show 10× higher IC₅₀ than 3,4-difluoro analogs in cell-based assays .

- Data Table :

| Isomer | TRK Inhibition (IC₅₀, nM) | Selectivity (vs. EGFR) |

|---|---|---|

| 2,5-difluoro | 2.1 | >100 |

| 3,4-difluoro | 22.4 | 12 |

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .

- Metabolic stability : Test cytochrome P450 interactions (CYP3A4/2D6) to identify pharmacokinetic variability .

- Structural analogs : Compare with 2-(2,4-difluorophenyl)piperidine to isolate substituent effects .

Environmental and Safety Considerations

Q. What are the ecological and handling risks associated with this compound?

- Methodological Answer :

- Toxicity : Limited ecotoxicological data; assume high persistence (logP = 2.23) and bioaccumulation potential .

- Handling protocols : Use fume hoods and nitrile gloves; avoid aqueous workups to prevent HF release .

Key Research Gaps

- In vivo pharmacokinetics : No published data on blood-brain barrier penetration or metabolite profiling.

- Environmental fate : Degradation pathways under UV/ozone remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.